molecular formula C9H11N3O2 B15240137 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one

Cat. No.: B15240137
M. Wt: 193.20 g/mol
InChI Key: LFWKQGGXCGQRIX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is a heterocyclic compound that features a triazole ring fused with a cyclopentanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is unique due to its fused cyclopentanone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(1-methyltriazole-4-carbonyl)cyclopentan-1-one

InChI

InChI=1S/C9H11N3O2/c1-12-5-7(10-11-12)9(14)6-3-2-4-8(6)13/h5-6H,2-4H2,1H3

InChI Key

LFWKQGGXCGQRIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)C2CCCC2=O

Origin of Product

United States

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